

A Technical Guide to 3-Nitro- β -Homophenylalaninol: Structure, Synthesis, and Prospective Applications

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: (3*r*)-3-Amino-3-(3-nitrophenyl)propan-1-ol

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Introduction

In the landscape of drug discovery and medicinal chemistry, the exploration of novel molecular scaffolds is paramount to the development of next-generation therapeutics. Non-proteinogenic amino acids and their derivatives represent a fertile ground for this exploration, offering unique structural and conformational properties. 3-Nitro- β -homophenylalaninol is a chiral amino alcohol that, while not extensively documented in current literature, stands as a molecule of significant synthetic and pharmacological potential. Its structure combines three key features: a β -amino acid backbone, which imparts unique folding properties and resistance to enzymatic degradation; a nitroaromatic group, a versatile functional handle and known pharmacophore[1]; and a primary alcohol, which provides a site for further chemical modification.

This guide provides a comprehensive technical overview of 3-nitro- β -homophenylalaninol, designed for researchers, scientists, and drug development professionals. We will delineate its molecular structure, predict its physicochemical properties based on related analogues, propose a robust synthetic pathway with detailed experimental considerations, and explore its

potential applications as a valuable building block in medicinal chemistry and materials science.

Molecular Structure and Physicochemical Properties

The fundamental structure of 3-nitro- β -homophenylalaninol, (3-amino-4-(3-nitrophenyl)butan-1-ol), is characterized by a four-carbon chain with an amino group at the C3 position (β -position relative to the original carboxyl group) and a 3-nitrophenyl substituent at C4. The terminal carboxylic acid of the parent amino acid is reduced to a primary alcohol.

Chemical Structure

The IUPAC name for this compound is (3S)-3-amino-4-(3-nitrophenyl)butan-1-ol or (3R)-3-amino-4-(3-nitrophenyl)butan-1-ol, depending on the stereochemistry at the chiral center (C3). The structure is depicted below.

Caption: 2D structure of 3-nitro- β -homophenylalaninol.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of 3-nitro- β -homophenylalaninol, derived from its structure and data from analogous compounds.

Property	Predicted Value	Basis for Prediction / Reference
Molecular Formula	C ₁₀ H ₁₄ N ₂ O ₃	Calculated from structure
Molecular Weight	210.23 g/mol	Calculated from structure
Appearance	Off-white to yellow powder	Based on 3-Nitro-L-phenylalanine and 3-nitroaniline which are off-white or yellow solids.[2][3]
Melting Point	>100 °C (with potential decomposition)	3-Nitro-L-phenylalanine melts >185°C (dec).[4] 3-Nitroaniline melts at 114°C.[3] The amino alcohol may have a lower melting point than the corresponding amino acid.
Solubility	Slightly soluble in water; Soluble in DMSO, Methanol	Based on solubility data for related nitro- and amino-compounds.[4]
pKa (Amine)	~9-10	Typical for a primary amine.
Storage Conditions	0-8 °C, keep in dark place, inert atmosphere	Recommended for similar nitroaromatic and amino acid derivatives to prevent degradation.[2][4]

Proposed Synthesis Pathway

A multi-step synthesis is proposed, starting from a protected α -amino acid, proceeding through a nitration step, chain extension, and final reduction. This pathway is designed to be robust and leverage well-established chemical transformations.

Caption: Proposed synthetic workflow for 3-nitro- β -homophenylalaninol.

Rationale Behind Experimental Choices

- **Starting Material & Protection:** Beginning with a commercially available N-protected phenylalanine (e.g., Boc-Phe-OH or Cbz-Phe-OH) is crucial. The protecting group prevents unwanted side reactions at the amino group during nitration and homologation.
- **Nitration:** The nitration of an activated aromatic ring is a standard electrophilic aromatic substitution. The conditions must be carefully controlled to favor mono-nitration at the meta-position, which is directed by the deactivating (but meta-directing) alkyl substituent on the ring. The synthesis of 3-nitroatenolol provides a relevant precedent for the nitration of a substituted phenyl ring.[5]
- **Homologation (Arndt-Eistert Reaction):** This is a classic and reliable method for a one-carbon chain extension of a carboxylic acid. It converts the α -amino acid into a β -amino acid, which is the core of the desired scaffold.
- **Reduction to Amino Alcohol:** The reduction of the carboxylic acid to a primary alcohol is a key step. Strong reducing agents like lithium aluminum hydride (LiAlH_4) or borane (BH_3) are effective for this transformation. Critically, these reagents will also reduce the nitro group if not performed under carefully controlled conditions or if the nitro group is not compatible. An alternative, milder approach would be to first form an ester and then reduce it with a milder reagent like sodium borohydride if selectivity is an issue.
- **Deprotection:** The final step involves the removal of the N-protecting group (e.g., acid-catalyzed removal of Boc or hydrogenolysis for Cbz) to yield the target compound.

Detailed Experimental Protocol (Illustrative)

Step 1: Synthesis of N-Boc-3-nitro-L-phenylalanine

- To a solution of N-Boc-L-phenylalanine (1 eq.) in concentrated sulfuric acid at 0 °C, add a solution of nitric acid (1.1 eq.) in sulfuric acid dropwise, maintaining the temperature below 5 °C.
- Stir the reaction mixture at 0-5 °C for 2-4 hours, monitoring by TLC.
- Carefully pour the reaction mixture onto crushed ice and extract the product with ethyl acetate.

- Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the nitrated product.

Step 2: Synthesis of N-Boc-3-nitro-L-homophenylalanine

- Dissolve N-Boc-3-nitro-L-phenylalanine (1 eq.) in anhydrous THF and cool to -15 °C.
- Add N-methylmorpholine (1.1 eq.) followed by the dropwise addition of isobutyl chloroformate (1.1 eq.). Stir for 30 minutes.
- In a separate flask, prepare diazomethane (CH_2N_2) in diethyl ether and add it to the reaction mixture. Allow the reaction to proceed for 3-5 hours.
- Quench the reaction carefully with acetic acid.
- In the presence of a silver benzoate catalyst, the diazoketone intermediate will rearrange to form the β -amino acid ester, which can then be hydrolyzed to the carboxylic acid.

Step 3: Reduction to N-Boc-3-nitro-L- β -homophenylalaninol

- Dissolve N-Boc-3-nitro-L-homophenylalanine (1 eq.) in anhydrous THF under an inert atmosphere (e.g., Argon).
- Cool the solution to 0 °C and add borane-tetrahydrofuran complex ($\text{BH}_3 \cdot \text{THF}$, 1.5-2.0 eq.) dropwise.
- Allow the reaction to warm to room temperature and stir for 12-16 hours.
- Cool the reaction back to 0 °C and carefully quench by the slow addition of methanol.
- Remove the solvent under reduced pressure and purify the crude product by column chromatography.

Step 4: Deprotection to 3-Nitro-L- β -homophenylalaninol

- Dissolve the N-Boc protected amino alcohol in a solution of 4M HCl in dioxane or trifluoroacetic acid (TFA) in dichloromethane.

- Stir at room temperature for 1-2 hours until TLC analysis shows complete consumption of the starting material.
- Evaporate the solvent and excess acid under reduced pressure. The product can be triturated with diethyl ether to yield the hydrochloride salt.

Potential Applications and Research Directions

The unique structure of 3-nitro- β -homophenylalaninol opens up several avenues for research and development.

Peptidomimetic and Drug Development

β -amino acids are known to form stable, well-defined secondary structures (helices, turns) in peptides and are resistant to proteolysis. L-homophenylalanine is a key building block for several angiotensin-converting enzyme (ACE) inhibitors.[6] Therefore, 3-nitro- β -homophenylalaninol could serve as a valuable chiral building block for:

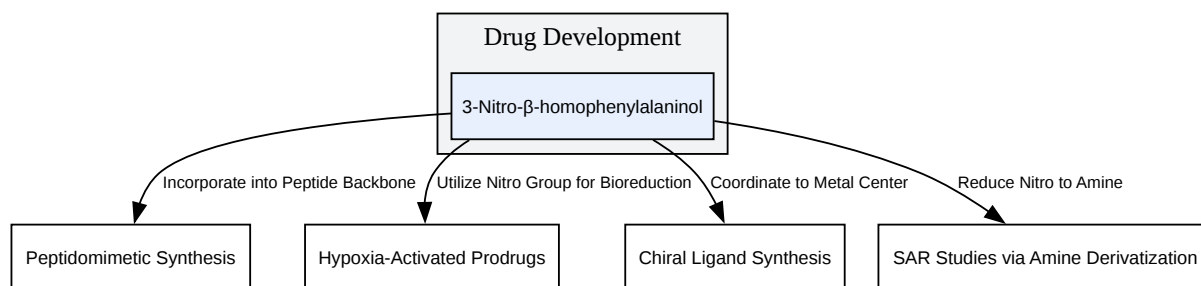
- Synthesis of novel peptidomimetics: Its incorporation into peptide chains could modulate receptor-ligand interactions or enhance stability.[7]
- Development of small molecule inhibitors: The amino alcohol functionality can participate in hydrogen bonding interactions within enzyme active sites.

The Role of the Nitro Group

The nitro group is not merely a passive substituent. It has a profound impact on the molecule's electronic properties and offers multiple functional roles.

- Pharmacophore: Nitroaromatic compounds exhibit a wide range of biological activities, including antibacterial, anticancer, and antiparasitic properties.[1][8] The nitro group can be crucial for binding to specific biological targets.
- Prodrug Strategy: The nitro group can be enzymatically reduced to an amino group under hypoxic conditions, a characteristic of solid tumors. This makes it an ideal trigger for hypoxia-activated prodrugs (HAPs), which selectively release a cytotoxic agent in the tumor microenvironment.[9]

- **Synthetic Handle:** The nitro group can be readily reduced to an amine, providing a site for further derivatization. This allows for the creation of libraries of compounds for structure-activity relationship (SAR) studies. The reduction of nitro compounds to primary amines is a well-established transformation.[10]



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Caption: Potential application pathways for 3-nitro-β-homophenylalaninol.

Asymmetric Catalysis

Chiral amino alcohols are widely used as ligands in asymmetric synthesis. The nitrogen and oxygen atoms can effectively chelate to a metal center, creating a chiral environment that can direct the stereochemical outcome of a reaction. 3-Nitro-β-homophenylalaninol could be explored as a ligand for reactions such as asymmetric reductions, additions, or cyclizations.

Conclusion

3-Nitro-β-homophenylalaninol is a promising yet underexplored molecule at the intersection of peptide chemistry, medicinal chemistry, and asymmetric synthesis. This guide has outlined its fundamental characteristics, provided a plausible and detailed synthetic strategy, and highlighted its significant potential as a versatile building block. The combination of a chiral β-amino alcohol scaffold with a functionally rich nitroaromatic moiety makes it a compelling target for synthesis and an attractive candidate for inclusion in future drug discovery and materials science programs. The protocols and insights presented herein are intended to provide a solid foundation for researchers to begin their investigation into this fascinating molecule.

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- To cite this document: BenchChem. [A Technical Guide to 3-Nitro- β -Homophenylalaninol: Structure, Synthesis, and Prospective Applications]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15274975/docs#a-technical-guide-to-3-nitro-homophenylalaninol-structure-synthesis-and-prospective-applications>]

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